

# Immunogenicity of 1,3-Dimethylpseudouridinemodified mRNA compared to standard mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Dimethyl pseudouridine

Cat. No.: B12407706 Get Quote

# The Immunogenicity of Modified mRNA: A Comparative Guide for Researchers

The advent of mRNA-based therapeutics and vaccines has revolutionized the landscape of modern medicine. A key innovation driving this success is the use of modified nucleosides to modulate the immunogenicity of in vitro transcribed (IVT) mRNA. This guide provides a comparative analysis of the immunogenic properties of mRNA containing modified nucleosides, specifically pseudouridine ( $\Psi$ ) and N1-methylpseudouridine ( $\Psi$ ), versus standard, unmodified mRNA. This information is critical for researchers and drug developers aiming to optimize the safety and efficacy of mRNA-based platforms. While this guide focuses on the well-documented  $\Psi$  and m1 $\Psi$  modifications, the principles discussed are broadly applicable to the study of other modified nucleosides.

# Data Presentation: Quantitative Comparison of Immunogenicity

The immunogenicity of different mRNA species can be quantitatively assessed by measuring the induction of pro-inflammatory cytokines and other immune markers upon delivery to immune cells or in vivo models. The following tables summarize key findings from comparative studies.

Table 1: In Vitro Cytokine Induction by Modified vs. Unmodified mRNA



| mRNA Type                                             | Cell Type               | Cytokine<br>Measured | Fold Change<br>vs. Control        | Reference |
|-------------------------------------------------------|-------------------------|----------------------|-----------------------------------|-----------|
| Unmodified<br>mRNA                                    | Human dendritic cells   | TNF-α                | High induction                    | [1]       |
| Pseudouridine<br>(Ψ) modified<br>mRNA                 | Human dendritic cells   | TNF-α                | Reduced induction                 | [1]       |
| N1-<br>methylpseudouri<br>dine (m1Ψ)<br>modified mRNA | Mammalian cell<br>lines | Not specified        | Reduced<br>immunogenicity         | [2]       |
| Unmodified<br>mRNA                                    | HeLa cells              | Not specified        | Higher<br>transfection<br>potency | [3]       |
| Pseudouridine<br>(Ψ) modified<br>mRNA                 | HeLa cells              | Not specified        | Lower<br>transfection<br>potency  | [3]       |

Table 2: In Vivo Cytokine Induction and Immune Response



| mRNA Type                                            | Animal Model | Key Findings                                                                                               | Reference |
|------------------------------------------------------|--------------|------------------------------------------------------------------------------------------------------------|-----------|
| Unmodified mRNA                                      | Mice         | Elicited a transient innate immune response (neutrophilia, myeloid cell activation, cytokine upregulation) | [3]       |
| Pseudouridine (Ψ)<br>modified mRNA                   | Mice         | No significant difference in in vivo immunogenicity compared to unmodified mRNA when delivered via LNPs    | [3][4]    |
| Unmodified mRNA                                      | Mice         | More immunogenic<br>compared to Ψ-<br>modified mRNA                                                        | [5]       |
| N1-<br>methylpseudouridine<br>(m1Ψ) modified<br>mRNA | Mice         | Enhanced protein expression and reduced immunogenicity                                                     | [2]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment and comparison of mRNA immunogenicity. Below are summaries of key experimental protocols.

#### In Vitro Transcription of Modified and Unmodified mRNA

Objective: To synthesize mRNA molecules with and without nucleoside modifications.

#### Protocol:

• Template Preparation: A linearized DNA template containing a T7 promoter, the open reading frame of the gene of interest, untranslated regions (UTRs), and a poly(A) tail is prepared.



- In Vitro Transcription Reaction: The reaction is set up with T7 RNA polymerase, RNase inhibitors, and a mixture of the four standard nucleotide triphosphates (ATP, GTP, CTP, UTP).
   For modified mRNA, UTP is partially or fully replaced with the desired modified uridine triphosphate (e.g., pseudouridine-5'-triphosphate or N1-methylpseudouridine-5'-triphosphate).[6][7]
- Capping: Co-transcriptional or enzymatic addition of a 5' cap structure (e.g., Cap1) is performed to enhance mRNA stability and translation efficiency.[3]
- Purification: The synthesized mRNA is purified to remove residual DNA template, enzymes, and unincorporated nucleotides. This is often achieved using methods like silica-based columns or HPLC.[8]
- Quality Control: The integrity and concentration of the purified mRNA are assessed using methods such as agarose gel electrophoresis and spectrophotometry.

#### **In Vitro Immunogenicity Assessment**

Objective: To measure the innate immune response triggered by different mRNA species in cultured immune cells.

#### Protocol:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs), dendritic cells (DCs), or relevant cell lines (e.g., HEK293T) are cultured under standard conditions.[1][9]
- mRNA Transfection: The mRNA is complexed with a transfection reagent (e.g., lipid nanoparticles) and added to the cell cultures.[10][11]
- Incubation: The cells are incubated with the mRNA complexes for a defined period (e.g., 6-24 hours).[10]
- Cytokine Measurement: The cell culture supernatant is collected to measure the concentration of secreted cytokines (e.g., TNF-α, IFN-α, IL-6) using methods like ELISA or cytokine bead arrays.[10][12]



 Gene Expression Analysis: The cells can be lysed to extract RNA, and the expression of genes involved in innate immune pathways (e.g., IFN-β1, RIG-I, MDA5) can be quantified using RT-qPCR.[9][13][14]

### **In Vivo Immunogenicity Assessment**

Objective: To evaluate the systemic immune response to different mRNA species in an animal model.

#### Protocol:

- Animal Model: A suitable animal model, such as C57BL/6 mice, is used.[3]
- mRNA Administration: The mRNA, typically encapsulated in lipid nanoparticles (LNPs), is administered to the animals via a relevant route (e.g., intravenous, intramuscular).[3]
- Sample Collection: At specified time points post-administration (e.g., 6, 24, 72 hours), blood samples are collected.
- Cytokine Analysis: Serum is isolated from the blood, and cytokine levels are measured using multiplex immunoassays or ELISA.[3]
- Immune Cell Profiling: Whole blood or isolated immune cells can be analyzed by flow cytometry to assess the activation status of different immune cell populations (e.g., neutrophils, monocytes).[3]

# Mandatory Visualization Signaling Pathways of Innate Immune Recognition of mRNA

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) 7 and 8, and cytosolic sensors like RIG-I, leading to the production of type I interferons and other pro-inflammatory cytokines. The incorporation of modified nucleosides like pseudouridine can reduce the binding affinity of these sensors, thereby dampening the innate immune response.





Click to download full resolution via product page

Caption: Innate immune sensing of mRNA via endosomal TLRs and cytosolic RIG-I.

# Experimental Workflow for Comparing mRNA Immunogenicity

The following workflow outlines the key steps in a typical study comparing the immunogenicity of modified and unmodified mRNA.





Click to download full resolution via product page

Caption: Workflow for comparing the immunogenicity of modified and unmodified mRNA.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. From mRNA sensing to vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness News Blog Jena Bioscience [jenabioscience.com]
- 3. Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 6. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item Stepwise Protocol for In Vitro Transcription of Modified mRNAs figshare Figshare [figshare.com]
- 8. Immunogenicity of In Vitro Transcribed mRNA: Mechanisms, Effects, and Strategies Creative Biolabs [mrna.creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood [bio-protocol.org]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Approaches to Determine Expression of Inflammatory Cytokines PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of low-abundance cytokine mRNA in cells of murine lymphoid organs: a new quantitative reverse transcription/polymerase chain reaction method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gene-quantification.de [gene-quantification.de]
- To cite this document: BenchChem. [Immunogenicity of 1,3-Dimethylpseudouridine-modified mRNA compared to standard mRNA]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12407706#immunogenicity-of-1-3-dimethylpseudouridine-modified-mrna-compared-to-standard-mrna]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com